molecular formula C12H21N3O B11786395 5-(tert-Butyl)-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole

5-(tert-Butyl)-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole

Cat. No.: B11786395
M. Wt: 223.31 g/mol
InChI Key: HOEIZXLQHYSTLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(tert-Butyl)-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a tert-butyl group and a piperidin-4-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butyl)-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of a piperidine derivative with a nitrile oxide intermediate, which can be generated in situ from an oxime and a chlorinating agent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butyl)-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the oxadiazole ring.

    Reduction: Reduced forms of the oxadiazole ring.

    Substitution: Substituted oxadiazole derivatives with various functional groups.

Scientific Research Applications

5-(tert-Butyl)-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-(tert-Butyl)-3-(piperidin-4-ylmethyl)-1,2,4-triazole
  • 5-(tert-Butyl)-3-(piperidin-4-ylmethyl)-1,2,4-thiadiazole

Uniqueness

5-(tert-Butyl)-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and physical properties compared to triazole and thiadiazole analogs. The oxadiazole ring can influence the compound’s reactivity, stability, and potential biological activity, making it a valuable scaffold in various research applications.

Properties

Molecular Formula

C12H21N3O

Molecular Weight

223.31 g/mol

IUPAC Name

5-tert-butyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole

InChI

InChI=1S/C12H21N3O/c1-12(2,3)11-14-10(15-16-11)8-9-4-6-13-7-5-9/h9,13H,4-8H2,1-3H3

InChI Key

HOEIZXLQHYSTLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=NO1)CC2CCNCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.